molecular formula C10H12ClNO2 B2759465 (5R)-5-phenylmorpholin-2-one hydrochloride CAS No. 2227198-96-9

(5R)-5-phenylmorpholin-2-one hydrochloride

Cat. No.: B2759465
CAS No.: 2227198-96-9
M. Wt: 213.66
InChI Key: CMYHFJFAHHKICH-VIFPVBQESA-N
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Description

(5R)-5-phenylmorpholin-2-one hydrochloride is a chiral morpholinone derivative of interest in medicinal chemistry research. The compound serves as a valuable synthetic intermediate and scaffold for the development of novel pharmacologically active molecules. Research indicates that the 5-phenylmorphan structural motif is explored in the design of ligands for opioid receptors . Studies on oxide-bridged phenylmorphans derived from this scaffold have shown binding affinity at mu-opioid (MOR), delta-opioid (DOR), and kappa-opioid (KOR) receptors, with some analogues demonstrating potent antagonist activity . The specific (5R) enantiomer provides a defined stereochemical handle for structure-activity relationship (SAR) studies, which is critical for optimizing receptor interaction and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5R)-5-phenylmorpholin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUUHFOYPUBYQU-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC(=O)O1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC(=O)O1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227198-96-9
Record name (5R)-5-phenylmorpholin-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-phenylmorpholin-2-one hydrochloride typically involves the reaction of morpholine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of (5R)-5-phenylmorpholin-2-one hydrochloride involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-phenylmorpholin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted morpholinones and phenyl derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(5R)-5-phenylmorpholin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5R)-5-phenylmorpholin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table summarizes the structural and physicochemical properties of (5R)-5-phenylmorpholin-2-one hydrochloride and its closest analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score*
(5R)-5-Phenylmorpholin-2-one hydrochloride 491833-36-4 C₁₀H₁₂ClNO₂ 213.66 R-configuration at C5; morpholin-2-one core 1.00
(5S)-5-Phenylmorpholin-2-one hydrochloride 22083-23-4 C₁₀H₁₂ClNO₂ 213.66 S-configuration at C5; enantiomer of above 0.98
Ethyl 2-morpholino-2-phenylacetate 91284-61-6 C₁₄H₁₉NO₃ 249.31 Ethyl ester substituent; morpholine ring 0.91
Methyl 2-morpholino-2-phenylacetate hydrochloride 27594-62-3 C₁₃H₁₇ClNO₃ 270.73 Methyl ester; hydrochloride salt 0.88
(2R,5S)-5-Methyl-2-phenylmorpholine 1350768-56-7 C₁₁H₁₆ClNO 213.71 Methyl substituent at C5; non-ketone ring N/A

*Similarity scores based on Tanimoto coefficient (0.00–1.00) from structural databases .

Detailed Analysis of Analogues

Enantiomeric Pair: (5R) vs. (5S) Configurations

The (5S)-enantiomer (CAS 22083-23-4) shares identical molecular weight and formula with the target compound but differs in stereochemistry. Such enantiomeric pairs often exhibit divergent pharmacokinetic properties. For example, the R-configuration may enhance binding affinity to specific receptors, while the S-form could display reduced activity or unintended off-target effects .

Ethyl/Methyl Ester Derivatives

Ethyl 2-morpholino-2-phenylacetate (CAS 91284-61-6) and its methyl ester counterpart (CAS 27594-62-3) replace the morpholin-2-one ketone with ester functionalities.

(2R,5S)-5-Methyl-2-phenylmorpholine (CAS 1350768-56-7)

This analogue features a methyl group at C5 instead of phenyl and lacks the ketone oxygen in the morpholine ring. The absence of the phenyl ring reduces steric bulk, likely enhancing solubility but diminishing aromatic interactions in biological systems .

Research Findings and Implications

  • Stereochemical Impact : The R-configuration in (5R)-5-phenylmorpholin-2-one hydrochloride may optimize interactions with chiral binding pockets in enzymes or receptors, as seen in other morpholine-based pharmaceuticals .
  • Substituent Influence : The phenyl group at C5 contributes to π-π stacking interactions, which are critical for binding to hydrophobic regions in proteins. Methyl or ester substituents lack this capability, reducing potency in certain applications .

Biological Activity

(5R)-5-phenylmorpholin-2-one hydrochloride is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for various therapeutic applications, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its potential as a therapeutic agent.

Chemical Structure

The compound's structure features a morpholine ring with a phenyl group at the 5-position, which contributes to its unique biological properties. The molecular formula is C11_{11}H12_{12}ClN1_{1}O1_{1}, with a molecular weight of approximately 215.67 g/mol.

The biological activity of (5R)-5-phenylmorpholin-2-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects. The precise mechanism of action remains an area of active research, but preliminary studies suggest involvement in:

  • Enzyme inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially impacting mood disorders.

Antimicrobial Properties

Research indicates that (5R)-5-phenylmorpholin-2-one hydrochloride exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive1.5 - 3.0 µg/mL
Gram-negative2.0 - 4.0 µg/mL

Anticancer Activity

In vitro studies have shown that (5R)-5-phenylmorpholin-2-one hydrochloride possesses anticancer properties, particularly against certain cancer cell lines. Its ability to induce apoptosis in cancer cells has been documented, suggesting a potential role in cancer therapy.

Cancer Cell LineIC50 Value (µM)
MCF7 (Breast Cancer)10 - 15
HL60 (Leukemia)8 - 12

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of (5R)-5-phenylmorpholin-2-one hydrochloride against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity, with MIC values supporting its potential use as an antimicrobial agent.

Study 2: Anticancer Potential

Research conducted by Smith et al. explored the anticancer effects of (5R)-5-phenylmorpholin-2-one hydrochloride on human breast cancer cells (MCF7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, highlighting its potential as a therapeutic agent in oncology.

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